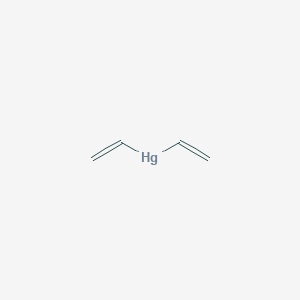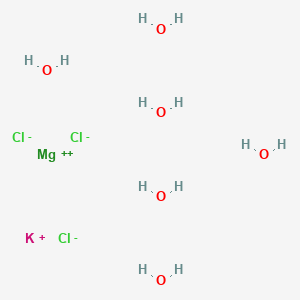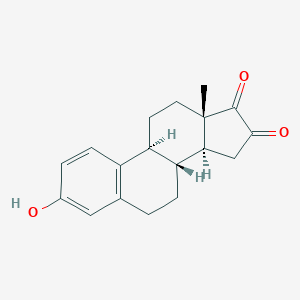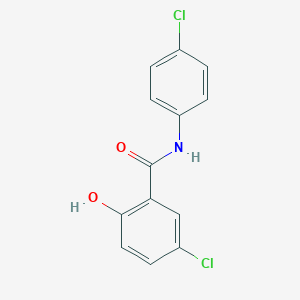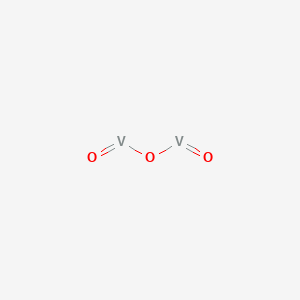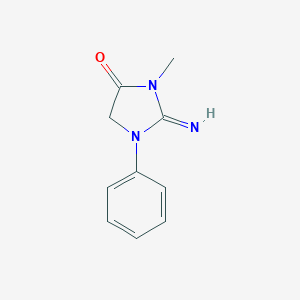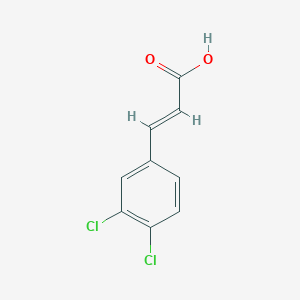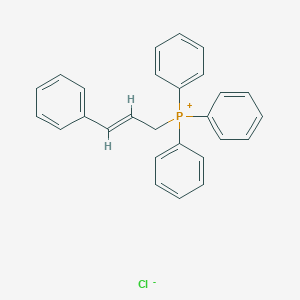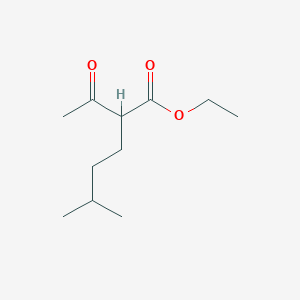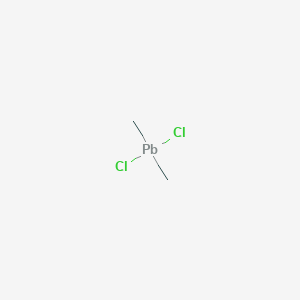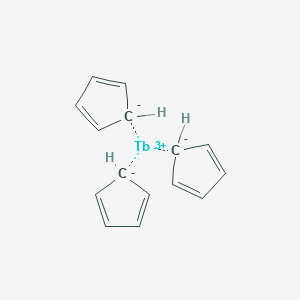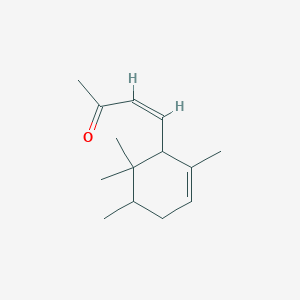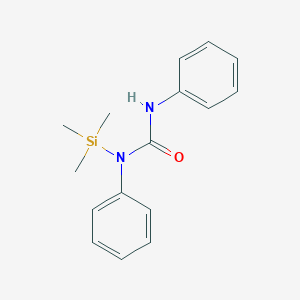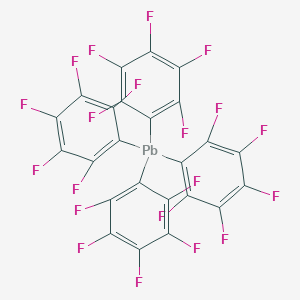
Plumbane, tetrakis(pentafluorophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Plumbane, tetrakis(pentafluorophenyl)-, also known as Pb(C6F5)4, is a chemical compound that has gained attention in the scientific community due to its unique properties and potential applications. Pb(C6F5)4 is a white crystalline solid, and it is highly reactive with water and air.
Mecanismo De Acción
The mechanism of action of Plumbane, tetrakis(pentafluorophenyl)-(C6F5)4 is not fully understood, but it is believed to involve the transfer of a pentafluorophenyl ligand to a substrate, resulting in the formation of a new carbon-carbon bond. Plumbane, tetrakis(pentafluorophenyl)-(C6F5)4 has also been shown to act as a Lewis acid, which can coordinate with electron-rich substrates.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of Plumbane, tetrakis(pentafluorophenyl)-(C6F5)4. However, it is known that lead compounds can be toxic to humans and animals, and precautions should be taken when handling Plumbane, tetrakis(pentafluorophenyl)-(C6F5)4 in the laboratory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Plumbane, tetrakis(pentafluorophenyl)-(C6F5)4 is its high reactivity, which makes it useful in catalytic reactions. However, its reactivity also makes it difficult to handle and store, and precautions must be taken to prevent exposure to air and moisture. Plumbane, tetrakis(pentafluorophenyl)-(C6F5)4 is also expensive and not widely available, which can limit its use in laboratory experiments.
Direcciones Futuras
There are several future directions for the study of Plumbane, tetrakis(pentafluorophenyl)-(C6F5)4. One area of research is the development of new synthetic methods for Plumbane, tetrakis(pentafluorophenyl)-(C6F5)4 and its derivatives. Another area of research is the study of the catalytic properties of Plumbane, tetrakis(pentafluorophenyl)-(C6F5)4 in various reactions, including cross-coupling reactions and C-H activation reactions. Finally, the potential applications of Plumbane, tetrakis(pentafluorophenyl)-(C6F5)4 in materials science, including the synthesis of lead sulfide nanoparticles and the development of new photovoltaic devices, should be further explored.
Métodos De Síntesis
The synthesis of Plumbane, tetrakis(pentafluorophenyl)-(C6F5)4 can be achieved through several methods, including the reaction of lead with pentafluorobenzene, the reaction of lead with pentafluorophenyllithium, and the reaction of lead with pentafluorophenylmagnesium bromide. The most common method is the reaction of lead with pentafluorobenzene, which involves the use of a reducing agent such as lithium aluminum hydride or sodium borohydride.
Aplicaciones Científicas De Investigación
Plumbane, tetrakis(pentafluorophenyl)-(C6F5)4 has been studied extensively in the field of organometallic chemistry, and it has shown potential applications in catalysis, organic synthesis, and materials science. Plumbane, tetrakis(pentafluorophenyl)-(C6F5)4 has also been studied as a potential precursor for the synthesis of lead sulfide nanoparticles, which have applications in photovoltaic devices.
Propiedades
Número CAS |
1111-02-0 |
|---|---|
Nombre del producto |
Plumbane, tetrakis(pentafluorophenyl)- |
Fórmula molecular |
C24F20Pb |
Peso molecular |
875 g/mol |
Nombre IUPAC |
tetrakis(2,3,4,5,6-pentafluorophenyl)plumbane |
InChI |
InChI=1S/4C6F5.Pb/c4*7-2-1-3(8)5(10)6(11)4(2)9; |
Clave InChI |
NIZVWYJQMRLKOH-UHFFFAOYSA-N |
SMILES |
C1(=C(C(=C(C(=C1F)F)[Pb](C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F)F)F)F |
SMILES canónico |
C1(=C(C(=C(C(=C1F)F)[Pb](C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F)F)F)F |
Otros números CAS |
1111-02-0 |
Sinónimos |
Tetrakis(pentafluorophenyl)plumbane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



